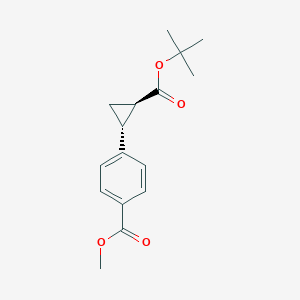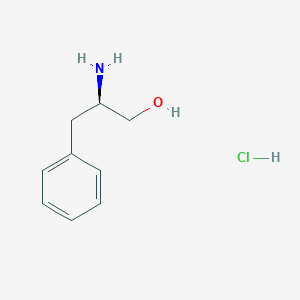
(R)-2-Amino-3-phenylpropan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-phenylpropan-1-ol hydrochloride is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of acetophenone derivatives using chiral catalysts or reagents to achieve the desired enantiomeric form. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of chiral ligands or catalysts to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-3-phenylpropan-1-ol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral transition metal catalysts, such as rhodium or ruthenium complexes, under high-pressure hydrogenation conditions. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid (HCl).
化学反应分析
Types of Reactions
®-2-Amino-3-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used in substitution reactions.
Major Products
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, carbamates, or other substituted derivatives.
科学研究应用
®-2-Amino-3-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
作用机制
The mechanism of action of ®-2-Amino-3-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-phenylpropan-1-ol hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activity.
Phenylpropanolamine: A structurally related compound with different pharmacological effects.
Amphetamine: Shares a similar phenylpropanamine backbone but differs in functional groups and activity.
Uniqueness
®-2-Amino-3-phenylpropan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and enantioselectivity in chemical reactions. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.
属性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1 |
InChI 键 |
XRTJOZQBTFJAMF-SBSPUUFOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](CO)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
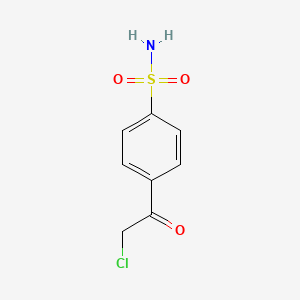
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
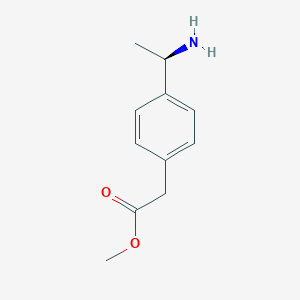
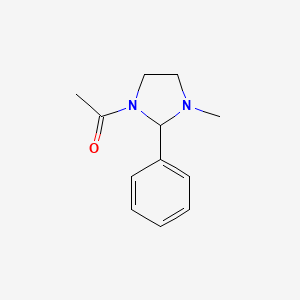


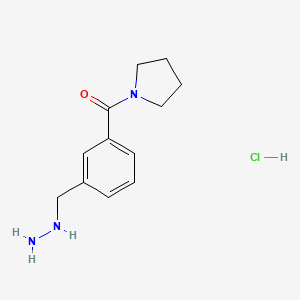
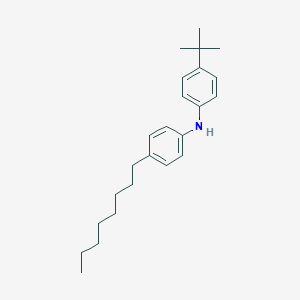

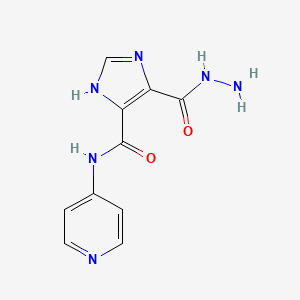

![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
